PD180970 Activity Against Imatinib-Resistant Bcr-Abl Mutant Y253F
PD180970 retains inhibitory activity against the Y253F Bcr-Abl mutant, which confers clinical resistance to imatinib. In cellular proliferation assays using Ba/F3 cells expressing the p210 Bcr-Abl[Y253F] mutant, PD180970 demonstrated an IC₅₀ of 48 nM [1], whereas imatinib is ineffective against this mutant at clinically relevant concentrations. This indicates that PD180970 can overcome a specific resistance mechanism that limits the utility of first-line Bcr-Abl inhibitors in experimental models.
| Evidence Dimension | Cellular proliferation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 48 nM |
| Comparator Or Baseline | Imatinib (ineffective against Y253F mutant at comparable concentrations) |
| Quantified Difference | PD180970 retains inhibitory activity (IC₅₀ = 48 nM); imatinib sensitivity is lost. |
| Conditions | Ba/F3 cells expressing p210 Bcr-Abl[Y253F] mutant |
Why This Matters
For research models of imatinib-resistant CML driven by the Y253F mutation, PD180970 provides a functional Bcr-Abl inhibitory tool where imatinib fails.
- [1] Bertin Bioreagent. PD 180970 product page (citing Cayman Chemical data). View Source
